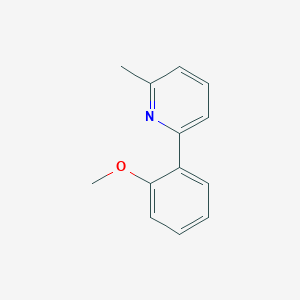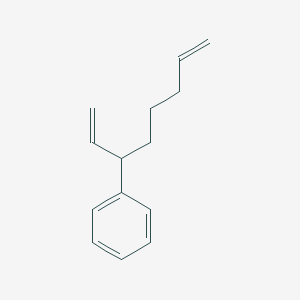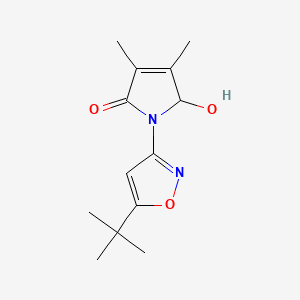
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one is a heterocyclic compound with significant importance in medicinal chemistry. This compound features a unique structure that combines an isoxazole ring with a pyrrolone moiety, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one typically involves the reaction of α,β-unsaturated imines with tert-butylamine in the presence of a catalytic amount of ruthenium carbonyl (Ru3(CO)12) at elevated temperatures (180°C) for an extended period (20 hours) . This method yields the desired compound with a moderate yield of 36%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic systems and high-temperature conditions suggests that scaling up the synthesis would require careful optimization of reaction parameters to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoxazole and pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dihydro-1-(1,1-dimethylethyl)-3-phenyl-2H-pyrrol-2-one
- 1,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 1,5-Naphthyridines
Uniqueness
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one stands out due to its combined isoxazole and pyrrolone structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
120771-07-5 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H18N2O3/c1-7-8(2)12(17)15(11(7)16)10-6-9(18-14-10)13(3,4)5/h6,11,16H,1-5H3 |
Clé InChI |
AVURBODECJBIHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C1O)C2=NOC(=C2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





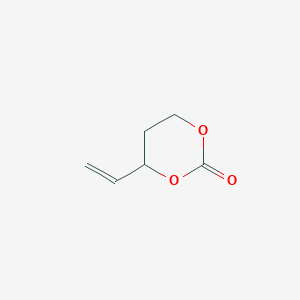
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
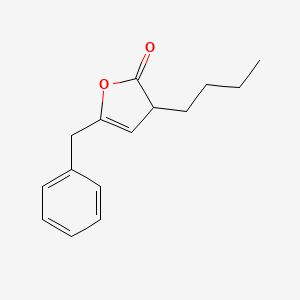
acetate](/img/structure/B14297908.png)
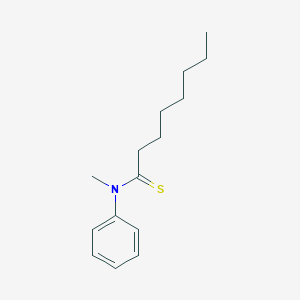
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
